2-Azidoethyl nitrate
Overview
Description
2-Azidoethyl nitrate is an organic compound with the molecular formula C2H4N4O3. It is characterized by the presence of both azido and nitrate functional groups, making it a compound of interest in various scientific fields, particularly in the study of energetic materials and propellants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azidoethyl nitrate can be synthesized through a one-pot reaction involving the conversion of alcohols to azides. A common method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a mixture of triphenylphosphine, iodine, and imidazole . This reaction is efficient and yields high purity azides.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are optimized for larger batches and implementing safety measures due to the compound’s energetic nature.
Chemical Reactions Analysis
Types of Reactions: 2-Azidoethyl nitrate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines with the release of nitrogen gas (N2).
Scientific Research Applications
2-Azidoethyl nitrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azidoethyl nitrate involves the release of nitrogen gas upon decomposition, which contributes to its energetic properties. The azide group can undergo a variety of reactions, including nucleophilic substitution and reduction, leading to the formation of different products depending on the reaction conditions . The nitrate group can also participate in reactions that release nitric oxide, a potent vasodilator .
Comparison with Similar Compounds
Azidoethyl azoles: Compounds like N-azidoethyl azoles share the azido functional group and exhibit similar reactivity.
Nitratoalkyl nitropyrazoles: These compounds contain both azido and nitrate groups and are used in the development of melt-cast explosives.
Uniqueness: 2-Azidoethyl nitrate is unique due to its combination of azido and nitrate groups, which confer both high reactivity and energetic properties. This makes it particularly valuable in the field of energetic materials, where it can be used to enhance the performance of propellants and explosives .
Properties
IUPAC Name |
2-azidoethyl nitrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O3/c3-5-4-1-2-9-6(7)8/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKDWRHYEHAGTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201591 | |
Record name | Ethanol, 2-azido-, nitrate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53422-49-4 | |
Record name | Ethanol, 2-azido-, 1-nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53422-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-azido-, nitrate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053422494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-azido-, nitrate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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